Product packaging for Methyl 2-bromo-2-(3-fluorophenyl)acetate(Cat. No.:CAS No. 503541-03-5)

Methyl 2-bromo-2-(3-fluorophenyl)acetate

Cat. No.: B2440394
CAS No.: 503541-03-5
M. Wt: 247.063
InChI Key: IKEFKRXVASGVAR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3-fluorophenyl)acetate is a high-value synthetic building block designed for advanced pharmaceutical and organic chemistry research. This compound features both a bromine atom and a fluorine atom on its phenyl ring, along with a brominated acetate ester group, making it a versatile intermediate for constructing complex molecules . The presence of multiple halogen substituents allows for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, and facilitates further functionalization through nucleophilic substitution. Compounds in this chemical class are particularly valuable in medicinal chemistry for the exploration of structure-activity relationships (SAR) and are frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and bioactive molecules . As a bifunctional scaffold, it enables researchers to efficiently introduce a disubstituted fluorophenyl motif into a target structure. Safety and Handling: This chemical is classified with the signal word "Warning" and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use. Important Notice: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B2440394 Methyl 2-bromo-2-(3-fluorophenyl)acetate CAS No. 503541-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEFKRXVASGVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Bromo 2 3 Fluorophenyl Acetate

Strategies for α-Bromination of Phenylacetate (B1230308) Scaffolds

The introduction of a bromine atom at the α-position of the phenylacetate structure—the carbon atom adjacent to both the phenyl ring and the carbonyl group—is a critical transformation. This benzylic position is activated, making it susceptible to radical halogenation. masterorganicchemistry.com

Direct bromination of a precursor like methyl 3-fluorophenylacetate is a common and efficient strategy. This reaction typically proceeds via a free-radical mechanism, where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. chemistrysteps.com This intermediate then reacts with a bromine source to yield the α-bromo product.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or initiated by light (hν). masterorganicchemistry.comchemicalbook.com The primary advantage of NBS over elemental bromine (Br₂) is that it provides a low, constant concentration of Br₂, which minimizes side reactions such as electrophilic aromatic substitution on the phenyl ring. chadsprep.commasterorganicchemistry.com The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions. chemicalbook.com This method is known as the Wohl-Ziegler reaction. masterorganicchemistry.commasterorganicchemistry.com

A plausible pathway for direct bromination is inferred from methods used for analogous compounds, starting from methyl 2-fluorophenylacetate and reacting it with NBS and a radical initiator like AIBN. vulcanchem.com

Reagent SystemInitiatorSolventConditionsTypical YieldReference
N-Bromosuccinimide (NBS)AIBNCCl₄Reflux (77°C)High (e.g., 95%) chemicalbook.com
N-Bromosuccinimide (NBS)Light (hν) / PeroxideCCl₄RefluxGood chadsprep.com
Bromine (Br₂)Light (hν)-High TemperatureVariable orgsyn.org

An alternative route involves the synthesis of the α-bromo acid, 2-bromo-2-(3-fluorophenyl)acetic acid, which is then esterified in a later step. This approach separates the bromination and esterification reactions, which can be advantageous for purification and process control.

One method starts with the corresponding aldehyde, 3-fluorobenzaldehyde. The aldehyde can be reacted with bromoform (B151600) (CHBr₃) and potassium hydroxide (B78521) (KOH) in a mixture of an inert solvent and water to form the α-bromo carboxylic acid directly. google.com This is a haloform-type reaction followed by rearrangement.

Another well-established method is the bromination of the parent carboxylic acid, 3-fluorophenylacetic acid. vulcanchem.com Similar to the direct bromination of the ester, this reaction can be achieved using NBS and a radical initiator. chemicalbook.comorgsyn.org Once the α-bromo acid is synthesized and purified, it can be carried forward to the esterification step.

Starting MaterialReagentsProductReference
3-FluorobenzaldehydeCHBr₃, KOH2-Bromo-2-(3-fluorophenyl)acetic acid google.com
3-Fluorophenylacetic acidNBS, AIBN2-Bromo-2-(3-fluorophenyl)acetic acid chemicalbook.com
3-Fluorophenylacetic acidBr₂, UV irradiation2-Bromo-2-(3-fluorophenyl)acetic acid orgsyn.org

Esterification Procedures for the Methyl Phenylacetate Moiety

The final step in the synthesis is the conversion of the carboxylic acid group of 2-bromo-2-(3-fluorophenyl)acetic acid into its methyl ester.

The most common and straightforward method for this transformation is the Fischer esterification . cerritos.edulibretexts.org This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.educhemistrysteps.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. chemistrysteps.compearson.com Water is produced as a byproduct and can be removed to further shift the equilibrium. pearson.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of water and the formation of the ester. chemistrysteps.commasterorganicchemistry.com

A general procedure involves dissolving the α-bromo acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture for several hours. google.comchemicalbook.com After the reaction is complete, the excess methanol is removed under reduced pressure, and the product is isolated through extraction and purification.

Alternative methods for esterification exist, though they are often more complex or expensive than Fischer esterification. These include:

Reaction of the carboxylate salt with an alkyl halide (e.g., methyl iodide). chemistrysteps.com

Conversion of the carboxylic acid to an acyl chloride, followed by reaction with methanol. chemistrysteps.com

Ester exchange (transesterification) under Lewis acid catalysis, for instance, reacting the bromo-acid with methyl acetate (B1210297) in the presence of titanium tetrachloride. google.com

MethodReagentsConditionsKey FeaturesReference
Fischer EsterificationMethanol, H₂SO₄ (catalyst)RefluxReversible; requires excess alcohol or water removal. google.comchemistrysteps.com
Acyl Chloride FormationSOCl₂ or (COCl)₂, then MethanolTwo stepsHigh-yielding but requires handling of corrosive reagents. chemistrysteps.com
Alkylation of CarboxylateBase (e.g., NaH), then CH₃I-Sₙ2 mechanism; useful when acid-sensitive groups are present. chemistrysteps.com
TransesterificationMethyl acetate, Lewis Acid (e.g., TiCl₄)RefluxExchanges one ester for another. google.com

Process Optimization for Enhanced Yields and Purity

One common synthetic approach begins with the α-bromination of 3-fluorophenylacetic acid, often utilizing the Hell-Volhard-Zelinskii (HVZ) reaction, followed by esterification with methanol. alfa-chemistry.comwikipedia.orgmasterorganicchemistry.com An alternative pathway involves the initial esterification of 3-fluorophenylacetic acid to its methyl ester, followed by α-bromination of the ester. Each of these routes presents its own set of challenges and opportunities for optimization.

Effect of Brominating Agent and Catalyst:

The selection of the brominating agent is paramount. While molecular bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃) is classic for the HVZ reaction of the carboxylic acid, N-bromosuccinimide (NBS) is often a preferred reagent for the bromination of the ester due to its milder nature and easier handling. sci-int.comresearchgate.net The optimization of catalyst loading is also crucial; for instance, in the α-bromination of related ketones, the concentration of an acid catalyst like H₂SO₄ has been shown to be a determining factor in the selectivity between mono- and di-brominated products. sci-int.com

Influence of Reaction Solvent:

The choice of solvent can have a profound impact on the reaction rate and selectivity. For brominations using NBS, chlorinated solvents such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) are commonly employed. The polarity of the solvent can influence the reaction mechanism and the solubility of the reactants and intermediates.

Impact of Temperature and Reaction Time:

Reaction temperature and duration are interdependent parameters that must be carefully controlled. Higher temperatures can accelerate the reaction rate but may also lead to the formation of undesired by-products, such as di-brominated compounds or products of aromatic bromination. rsc.org Conversely, lower temperatures may result in incomplete conversion. Therefore, a balance must be struck to achieve a high conversion rate while maintaining excellent selectivity.

Below are hypothetical data tables illustrating the optimization of the α-bromination of methyl 3-fluorophenylacetate with NBS.

Table 1: Effect of Solvent on the α-Bromination of Methyl 3-fluorophenylacetate

Entry Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1 Dichloromethane 80 4 85 98
2 Carbon Tetrachloride 80 4 88 97
3 Acetonitrile (B52724) 80 4 75 95

Table 2: Effect of Temperature on the α-Bromination in Carbon Tetrachloride

Entry Temperature (°C) Time (h) Yield (%) Purity (%)
1 60 6 75 99
2 70 5 85 98
3 80 4 88 97

When the synthetic route proceeds via the α-bromination of 3-fluorophenylacetic acid, the subsequent esterification of the resulting 2-bromo-2-(3-fluorophenyl)acetic acid with methanol is a critical step to optimize. Key parameters for this transformation include the type and concentration of the acid catalyst, the molar ratio of methanol to the carboxylic acid, the reaction temperature, and the method of water removal.

Catalyst Selection and Loading:

Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used as catalysts for Fischer esterification. The concentration of the catalyst is a critical parameter to optimize. While a higher catalyst concentration can increase the reaction rate, it can also lead to side reactions and complicate the purification process. The use of solid acid catalysts is also an area of interest for process optimization as they can simplify catalyst removal and recycling.

Reactant Ratio and Water Removal:

Esterification is a reversible reaction, and to drive the equilibrium towards the product side, an excess of one of the reactants, typically methanol, is used. The removal of water, a by-product of the reaction, is also crucial. This can be achieved by azeotropic distillation or the use of a dehydrating agent.

Temperature and Reaction Time:

The reaction is typically carried out at the reflux temperature of methanol. The reaction time needs to be optimized to ensure complete conversion without the degradation of the product.

Below are hypothetical data tables illustrating the optimization of the esterification of 2-bromo-2-(3-fluorophenyl)acetic acid.

Table 3: Effect of Catalyst Loading on Esterification

Entry Catalyst (mol%) Methanol (equiv.) Temperature (°C) Time (h) Yield (%) Purity (%)
1 1 10 65 8 80 97
2 2 10 65 6 92 98
3 3 10 65 5 95 98

Table 4: Effect of Methanol Equivalents on Esterification

Entry Catalyst (mol%) Methanol (equiv.) Temperature (°C) Time (h) Yield (%) Purity (%)
1 3 5 65 6 85 97
2 3 10 65 5 95 98
3 3 15 65 5 96 98

By systematically investigating and optimizing these reaction parameters, it is possible to develop a robust, efficient, and scalable process for the synthesis of Methyl 2-bromo-2-(3-fluorophenyl)acetate with high yields and purity, making it a viable intermediate for various industrial applications.

Reactivity and Chemical Transformations of Methyl 2 Bromo 2 3 Fluorophenyl Acetate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations for introducing a wide range of functional groups into a molecule. In the case of Methyl 2-bromo-2-(3-fluorophenyl)acetate, two distinct sites are susceptible to nucleophilic attack: the electrophilic carbon bearing the bromine atom and the carbon atom of the aromatic ring attached to the fluorine atom.

Reactivity and Substitution at the α-Bromine Center

The carbon atom alpha to the ester carbonyl group is highly electrophilic due to the inductive effect of the adjacent carbonyl and the bromine atom. This makes the bromine atom an excellent leaving group in nucleophilic substitution reactions. A variety of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. pressbooks.pub

These reactions typically proceed via an SN2 mechanism, especially with primary and secondary alkyl halides, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the carbon center is chiral. libretexts.org For α-bromocarbonyl compounds, this reactivity is well-established and allows for the synthesis of a diverse array of derivatives. researchgate.net For instance, reactions with amines, thiols, or alkoxides can introduce nitrogen, sulfur, or oxygen-containing functionalities, respectively. The general scheme for this substitution is as follows:

Reaction with Amines: Forms α-amino esters.

Reaction with Thiols: Yields α-thio esters.

Reaction with Alkoxides: Produces α-alkoxy esters.

Recent studies have also explored the use of reagents like Et3N·3HF for nucleophilic fluorine substitution of similar α-bromo benzylacetates, highlighting the versatility of this reactive center. nih.govnii.ac.jpresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Potential of the Fluorine Moiety

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the aromatic ring electron-deficient enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this compound, the ester group and the bromine atom at the benzylic position contribute to the electron-withdrawing nature of the substituent, which can activate the ring for SNAr.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org For an SNAr reaction to occur, there must be a pathway for the negative charge in the intermediate to be stabilized by an electron-withdrawing group, typically in the ortho or para position to the leaving group. libretexts.org

In the case of the 3-fluoro isomer, the electron-withdrawing substituent is in the meta position relative to the fluorine atom. This positioning is not ideal for stabilizing the negative charge of the Meisenheimer intermediate through resonance. Consequently, the potential for SNAr at the fluorine position is significantly lower compared to isomers where the activating group is ortho or para to the fluorine. While SNAr reactions on polyfluoroarenes are known, they often require harsh conditions or specific catalysts. nih.gov

Chemo- and Regioselectivity in Nucleophilic Attack

Given the two potential sites for nucleophilic attack, the chemo- and regioselectivity of a given reaction are crucial considerations. The α-bromine center is significantly more reactive towards most nucleophiles under typical SN2 conditions than the fluorine-substituted carbon on the aromatic ring. This difference in reactivity allows for selective functionalization at the benzylic position without affecting the aromatic fluorine atom.

The higher reactivity of the α-bromo position can be attributed to several factors:

Lower Activation Energy: The SN2 reaction at a saturated carbon generally has a lower activation energy than an SNAr reaction.

Bond Strength: The C-Br bond is weaker than the C-F bond, making bromide a better leaving group than fluoride (B91410) in many contexts.

Steric Hindrance: The α-carbon is more accessible to incoming nucleophiles compared to the carbon atom within the aromatic ring.

Therefore, under standard nucleophilic substitution conditions, the reaction will overwhelmingly favor substitution at the α-bromine center. Achieving substitution at the fluorine position would likely require more forcing conditions, specialized catalysts, or the use of very strong nucleophiles that favor the SNAr pathway.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. alevelchemistry.co.uk this compound possesses two halogenated sites that can participate in various carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. mdpi.com The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for coupling an organoboron reagent with an organic halide or triflate. libretexts.org This reaction is highly versatile and tolerant of a wide range of functional groups. nih.govresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the C(sp2)-Br bond of an aryl bromide is a common substrate for Suzuki-Miyaura coupling. acs.org While the subject molecule has a C(sp3)-Br bond, the C(sp2)-F bond on the aromatic ring could potentially participate in cross-coupling reactions. However, C-F bonds are generally less reactive than C-Br or C-Cl bonds in these types of reactions. The reactivity order for aryl halides in Suzuki-Miyaura coupling is typically I > Br > Cl > F. acs.org

Therefore, to utilize the fluorinated site in a Suzuki-Miyaura coupling, more specialized and highly active catalyst systems would likely be required. Research has been conducted on the development of catalysts for the coupling of less reactive aryl chlorides and even aryl fluorides. nih.govnih.gov

Table of Suzuki-Miyaura Coupling Reaction Components

ComponentRoleExample
Aryl Halide ElectrophileThis compound (at the C-F position)
Organoboron Reagent NucleophilePhenylboronic acid
Catalyst Facilitates the reactionPalladium complexes (e.g., Pd(PPh3)4) libretexts.org
Base Activates the organoboron reagentK2CO3, Cs2CO3 researchgate.netresearchgate.net
Solvent Reaction mediumToluene, THF, water mixtures

Other Coupling Methodologies Utilizing Halogenated Sites

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to form carbon-carbon bonds at the halogenated sites of this compound. The α-bromo ester moiety is a versatile handle for various transformations.

For example, α-bromocarbonyl compounds can participate in Reformatsky-type reactions, which involve the formation of an organozinc intermediate that can then react with electrophiles like aldehydes or ketones. researchgate.net This allows for the formation of β-hydroxy esters.

Furthermore, the development of novel cross-coupling methods continues to expand the toolkit of synthetic chemists. mit.eduresearchgate.net Transition-metal-free coupling reactions have also emerged as a viable alternative in some cases. acs.org These methodologies could potentially offer alternative pathways for the functionalization of this compound at both the α-bromo and the fluoro-substituted positions. The choice of methodology would depend on the desired transformation and the compatibility with the other functional groups present in the molecule.

Managing Competing Reactivity between Bromine and Fluorine for Selective Functionalization

The structure of this compound features two distinct halogen atoms: a bromine atom attached to a benzylic, sp³-hybridized carbon and a fluorine atom bonded to the sp²-hybridized aromatic ring. This structural difference is the key to managing their competing reactivity and achieving selective functionalization. The carbon-bromine bond at the α-position is significantly more labile and susceptible to nucleophilic substitution, making it the primary site for reactions with a wide range of nucleophiles.

In contrast, the carbon-fluorine bond on the phenyl ring is strong and generally unreactive under standard nucleophilic substitution conditions. Selective functionalization almost invariably occurs at the bromine position. For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, can be selectively performed at the C-Br bond. The combination of a bromine and a fluorine atom in a molecule allows for selective reactions that might be less pronounced in non-halogenated analogs.

Strategies for selective functionalization focus on exploiting these intrinsic differences in reactivity.

Reaction TypeTarget HalogenTypical Reagents/ConditionsOutcome
Nucleophilic Substitution BromineAmines, alkoxides, thiolsReplacement of Br with the nucleophile
Grignard Formation BromineMagnesium (Mg) metalFormation of an organomagnesium reagent
Transition Metal Coupling BrominePd catalysts, boronic acids, alkynesC-C or C-N bond formation at the benzylic carbon
Nucleophilic Aromatic Sub. FluorineStrong nucleophiles, harsh conditionsGenerally disfavored; Br is far more reactive

Transformations of the Ester Functional Group

The methyl ester group is another key site for chemical modification, primarily through hydrolysis and transesterification.

Hydrolysis Studies

The hydrolysis of the methyl ester group in this compound converts it into the corresponding carboxylic acid, 2-bromo-2-(3-fluorophenyl)acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis to yield the carboxylic acid and methanol (B129727). The reaction is reversible and typically requires heating to proceed to completion.

Base-Catalyzed Saponification: Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible saponification reaction. This process yields the sodium salt of the carboxylic acid. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

Studies on similar α-bromo esters demonstrate that these hydrolysis reactions are generally efficient, providing high yields of the desired carboxylic acid product. researchgate.net

Transesterification Processes

Transesterification involves the reaction of the methyl ester with a different alcohol in the presence of a catalyst to form a new ester and methanol. google.com This process is valuable for modifying the ester group to alter the compound's physical or chemical properties. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct as it forms.

Common catalysts for transesterification include:

Acid Catalysts: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid.

Base Catalysts: Sodium methoxide, sodium ethoxide.

Lewis Acids: Titanium tetrachloride or zinc chloride have been used for similar transformations. google.com

ProcessReactantCatalystProduct
Hydrolysis Water (H₂O)Acid or Base2-bromo-2-(3-fluorophenyl)acetic acid
Transesterification An alcohol (R-OH)Acid or BaseAlkyl 2-bromo-2-(3-fluorophenyl)acetate

Reduction and Oxidation Chemistry

The functional groups within this compound are susceptible to both reduction and oxidation under appropriate conditions.

Reduction: The primary site for reduction is the ester functional group.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-bromo-2-(3-fluorophenyl)ethan-1-ol. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but may be effective under specific conditions. This transformation is a common synthetic step to access the alcohol derivative while preserving the halogen substituents.

Oxidation: The molecule does not possess functional groups that are readily oxidized under mild conditions. The aromatic ring is relatively electron-deficient due to the fluorine atom, making it resistant to oxidation. The benzylic position is already oxidized at the ester carbonyl. Under harsh oxidative conditions, degradation of the molecule is likely to occur rather than a selective transformation.

Regioselective and Stereoselective Functionalization Studies

The structure of this compound presents opportunities for both regioselective and stereoselective modifications.

Regioselectivity: This primarily concerns further substitution on the 3-fluorophenyl ring. The existing fluorine and methyl acetate (B1210297) groups act as directing groups for electrophilic aromatic substitution. However, such reactions are often challenging due to the deactivating nature of these substituents. A more common approach to regioselective functionalization involves directed ortho-metalation, where a reagent like TMPMgCl·LiCl can selectively deprotonate a specific position on the ring, which can then react with an electrophile. nih.govresearchgate.netresearchgate.net

Stereoselectivity: The α-carbon atom (the carbon bearing the bromine) is a stereocenter, meaning the compound exists as a racemic mixture of two enantiomers (R and S). Stereoselective functionalization studies would focus on producing or isolating a single enantiomer. Potential strategies include:

Asymmetric Synthesis: Synthesizing the molecule from chiral starting materials or using chiral catalysts to favor the formation of one enantiomer.

Kinetic Resolution: Reacting the racemic mixture with a chiral reagent that reacts faster with one enantiomer, allowing for the separation of the unreacted enantiomer.

Chiral Chromatography: Separating the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).

Investigation of Degradation Pathways and Chemical Stability under Controlled Conditions

The chemical stability of this compound is influenced by environmental factors such as moisture, pH, and temperature.

Degradation Pathways:

Hydrolysis: As discussed, the most common degradation pathway is the hydrolysis of the ester linkage in the presence of water, which is accelerated by acidic or basic conditions. researchgate.net

Nucleophilic Substitution/Elimination: The α-bromo group is a good leaving group. Over time, especially in the presence of nucleophiles or bases, the compound can undergo substitution or elimination reactions.

Chemical Stability: For long-term storage, the compound should be kept in a dry, sealed environment at room or reduced temperature to minimize degradation through hydrolysis. sigmaaldrich.com It is generally incompatible with strong acids, bases, oxidizing agents, and reducing agents, as these can promote its decomposition. wikipedia.org

ConditionPotential Degradation PathwayPrimary Product(s)
Moisture/Aqueous Acid Acid-catalyzed hydrolysis2-bromo-2-(3-fluorophenyl)acetic acid
Aqueous Base Saponification (hydrolysis)Salt of 2-bromo-2-(3-fluorophenyl)acetic acid
Presence of Nucleophiles Nucleophilic substitutionα-substituted phenylacetate (B1230308) derivative
Strong Reducing Agents Reduction of ester2-bromo-2-(3-fluorophenyl)ethan-1-ol

Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 2 3 Fluorophenyl Acetate

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Methods

The mechanism of reactions involving α-bromoesters like Methyl 2-bromo-2-(3-fluorophenyl)acetate is often investigated through spectroscopic and kinetic methods. These techniques allow for the identification of intermediates, determination of reaction rates, and understanding of the factors influencing the reaction pathway.

One common reaction for this class of compounds is nucleophilic substitution, where the bromide ion acts as a leaving group. For instance, in reactions involving fluorine-bromine exchange on α-bromo benzylacetates, spectroscopic methods such as ¹⁹F NMR are crucial for monitoring the progress of the reaction and quantifying the yield of the fluorinated product. nii.ac.jpresearchgate.net The rate of these reactions can be followed by observing the disappearance of the starting material and the appearance of the product signals over time.

Kinetic studies on nucleophilic substitution reactions of similar benzylic bromides help to determine the reaction order and the rate-determining step. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. The Sₙ1 pathway would involve the formation of a carbocation intermediate, which would be stabilized by the adjacent phenyl ring. The Sₙ2 pathway would involve a concerted backside attack by the nucleophile. The specific pathway is influenced by the solvent, the nucleophile, and the substituents on the phenyl ring.

In the context of the Reformatsky reaction, which utilizes α-halo esters, spectroscopic techniques can be employed to characterize the organozinc intermediate, often referred to as a Reformatsky enolate. wikipedia.org The reaction progress can be monitored by techniques like IR spectroscopy, observing the disappearance of the carbonyl absorption of the aldehyde or ketone reactant.

A hypothetical kinetic study for a nucleophilic substitution on this compound could be designed as follows:

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.1Rate₁
20.20.1Rate₂
30.10.2Rate₃

By analyzing the relationship between the concentrations and the initial rates, the reaction order with respect to each reactant can be determined, providing insight into the mechanism.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states and mapping the reaction pathways of reactions involving compounds like this compound. nih.gov These studies provide valuable information on the energetics of the reaction, helping to distinguish between possible mechanisms.

For a nucleophilic substitution reaction, DFT calculations can model the transition states for both Sₙ1 and Sₙ2 pathways. The calculated activation energies for each pathway can predict which mechanism is more favorable under specific conditions. For example, a computational study on a similar system might reveal that the Sₙ1 pathway has a lower energy barrier in a polar, protic solvent due to the stabilization of the carbocation intermediate.

In the case of the Reformatsky reaction, the mechanism involves several steps, including the oxidative addition of zinc to the carbon-bromine bond, the formation of a zinc enolate, and the subsequent reaction with a carbonyl compound through a six-membered chair-like transition state. wikipedia.org Computational modeling can be used to visualize the geometry of this transition state and calculate its energy, providing insights into the stereoselectivity of the reaction.

A general reaction coordinate diagram for a hypothetical reaction could be constructed based on computational data:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0
Transition State 1[Transition State Structure]ΔG‡₁
Intermediate[Intermediate Structure]ΔG_intermediate
Transition State 2[Transition State Structure]ΔG‡₂
ProductsSubstituted Product + BromideΔG_reaction

Such a diagram helps in identifying the rate-determining step of the reaction, which corresponds to the highest energy barrier.

Role of Catalysts, Ligands, and Solvents in Determining Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are significantly influenced by the choice of catalysts, ligands, and solvents.

Catalysts: In many reactions, a catalyst is employed to accelerate the reaction rate. For instance, in nucleophilic substitution reactions, a Lewis acid could be used to activate the carbonyl group or assist in the departure of the leaving group. google.com In reactions analogous to the Suzuki coupling, a palladium catalyst is often essential for the formation of a new carbon-carbon bond.

Ligands: In metal-catalyzed reactions, the ligand attached to the metal center plays a crucial role in determining the outcome of the reaction, particularly its stereoselectivity. In the context of asymmetric Reformatsky-type reactions, chiral ligands are used to induce enantioselectivity, leading to the preferential formation of one enantiomer of the β-hydroxy ester product. beilstein-journals.org The choice of ligand can significantly impact the enantiomeric excess (ee) of the product.

Solvents: The solvent can affect the reaction rate and mechanism by solvating the reactants, intermediates, and transition states. In nucleophilic substitution reactions, polar aprotic solvents like DMSO or DMF can accelerate Sₙ2 reactions by solvating the cation but not the nucleophile, thus increasing its reactivity. Polar protic solvents, on the other hand, can favor Sₙ1 reactions by stabilizing the carbocation intermediate and the leaving group. The effect of different solvents on a hypothetical reaction is summarized below:

SolventDielectric ConstantExpected Effect on Sₙ1 RateExpected Effect on Sₙ2 Rate
Hexane1.9SlowSlow
Tetrahydrofuran (THF)7.6ModerateModerate
Acetonitrile (B52724)37.5FastFast
Water80.1Very FastSlow

In the Reformatsky reaction, the choice of solvent can influence the reactivity of the organozinc reagent. beilstein-journals.org Ethereal solvents like THF are commonly used as they can solvate the zinc enolate.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Comprehensive Structural Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 2-bromo-2-(3-fluorophenyl)acetate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the chemical environment of individual atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular framework.

¹H NMR: Proton NMR spectroscopy would confirm the presence and connectivity of all hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the methoxy (B1213986) (-OCH₃) protons, the methine (CH-Br) proton, and the aromatic protons on the 3-fluorophenyl ring. The chemical shift of the methine proton would be indicative of its proximity to the electronegative bromine atom and the phenyl ring. The aromatic region would display a characteristic splitting pattern due to the coupling between the fluorine atom and the adjacent protons, as well as the spin-spin coupling between the protons themselves.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key expected signals include those for the methyl ester carbon, the carbonyl carbon, the methine carbon attached to the bromine, and the various carbons of the aromatic ring. The carbon signals of the 3-fluorophenyl ring would exhibit splitting due to coupling with the fluorine atom (C-F coupling), which is highly diagnostic.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom on the phenyl ring. The chemical shift and coupling constants to neighboring protons (H-F coupling) and carbons (C-F coupling) would provide definitive evidence for its position at the C3 position of the phenyl ring.

Table 1: Predicted NMR Data for this compound This table represents hypothetical data based on established principles of NMR spectroscopy.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H ~3.8 Singlet - -OCH₃
¹H ~5.5 Singlet - -CH(Br)-
¹H 7.1-7.5 Multiplet - Aromatic-H
¹³C ~53 - - -OCH₃
¹³C ~45 - - -CH(Br)-
¹³C 115-165 - J(C-F) Aromatic-C
¹³C ~168 - - C=O

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the precise measurement of the molecular ion's mass. For this compound (C₉H₈BrFO₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

Table 2: Predicted HRMS Data for this compound This table represents hypothetical data based on the isotopic distribution of the elements.

Ion Calculated m/z
[M+H]⁺ (with ⁷⁹Br) 246.9764
[M+H]⁺ (with ⁸¹Br) 248.9744
[M+Na]⁺ (with ⁷⁹Br) 268.9584

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1740-1760 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the ester group. The C-O stretching of the ester would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-F and C-Br stretching vibrations would be found in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring in this compound would result in characteristic UV absorption maxima, typically around 250-280 nm.

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for separating this compound from any starting materials, byproducts, or degradation products, thereby allowing for its identification and the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. The compound would be detected using a UV detector set to a wavelength where the analyte absorbs strongly. A pure sample of this compound would ideally show a single sharp peak at a specific retention time. The presence of other peaks would indicate impurities, and the area of these peaks relative to the main peak would be used to quantify the purity of the sample.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC could be employed for purity assessment. The compound would be vaporized and passed through a capillary column with a stationary phase that separates components based on their boiling points and interactions with the phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. Similar to HPLC, the purity would be determined by the relative area of the peak corresponding to the target compound. GC-MS would also provide fragmentation patterns for any detected impurities, aiding in their identification.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on the molecular structure, conformation, and packing of molecules in the solid state. For a compound such as this compound, a single-crystal X-ray diffraction study would yield a wealth of structural data, confirming its constitution and stereochemistry, and revealing details about intermolecular interactions.

However, a thorough search of established crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed no publicly available crystal structure for this compound. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a challenging and time-consuming process.

In the absence of an experimentally determined crystal structure for this compound, it is not possible to provide the specific crystallographic data, such as unit cell parameters, space group, and precise bond lengths and angles in the solid state. While the structures of related compounds have been determined and reported, this information cannot be directly extrapolated to definitively describe the solid-state structure of the title compound.

Should a crystal structure of this compound become available in the future, it would provide invaluable insights into its molecular geometry and intermolecular forces, further solidifying the understanding of its chemical properties.

Computational and Theoretical Studies of Methyl 2 Bromo 2 3 Fluorophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules such as Methyl 2-bromo-2-(3-fluorophenyl)acetate. These computational methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions.

The electronic properties of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. For this compound, the HOMO is typically localized on the fluorophenyl ring, owing to its electron-rich π-system. The LUMO, on the other hand, is generally centered on the α-carbon and the bromine atom, indicating that this is the primary site for nucleophilic substitution reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness signifies its resistance to changes in its electron distribution. The global electrophilicity index provides a measure of the molecule's ability to accept electrons.

Table 1: Calculated Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.89
LUMO Energy-1.23
HOMO-LUMO Gap5.66
Electronegativity (χ)4.06
Chemical Hardness (η)2.83
Global Electrophilicity Index (ω)2.91

Note: These values are representative and would be obtained from DFT calculations.

Conformational Analysis and Steric Effects on Molecular Interactions

The three-dimensional structure and conformational preferences of this compound play a significant role in its reactivity and interactions with other molecules. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.

The primary sources of conformational flexibility in this compound are the rotation around the C-C bond connecting the phenyl ring to the α-carbon and the C-C bond of the ester group. The presence of bulky substituents, namely the bromine atom and the fluorophenyl group, introduces significant steric hindrance, which influences the preferred conformations.

Computational methods can be employed to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers to rotation. The most stable conformer will be the one that minimizes steric repulsion between the bulky groups. It is anticipated that the bromine atom and the phenyl ring will orient themselves to be anti-periplanar to each other to minimize steric clash.

Steric effects also have a profound impact on the molecule's interactions with other chemical species. The bulky groups can shield certain parts of the molecule from attack, leading to regioselectivity in its reactions. For instance, the approach of a nucleophile to the α-carbon may be hindered from certain directions due to the presence of the bromine and fluorophenyl groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, shown in red, indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the oxygen atoms of the ester group and the fluorine atom on the phenyl ring due to their high electronegativity.

Conversely, regions of positive electrostatic potential, depicted in blue, signify a deficiency of electrons and are prone to nucleophilic attack. The most positive potential is anticipated to be located on the hydrogen atoms and, significantly, on the α-carbon atom due to the electron-withdrawing effects of the adjacent bromine atom and ester group. This positive region on the α-carbon confirms its role as the primary electrophilic center of the molecule.

A region of near-neutral potential is often observed on the phenyl ring, indicating a relatively balanced charge distribution in this part of the molecule. The MEP map provides a clear and intuitive visual guide to the molecule's reactivity, complementing the information obtained from frontier molecular orbital analysis.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions involving this compound and for determining their energy profiles. This approach allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.

A common reaction involving α-bromo esters is nucleophilic substitution, where a nucleophile replaces the bromine atom. Computational modeling of this reaction would involve identifying the structures of the reactants, the transition state, and the products. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed.

The energy profile of the reaction can be plotted as the potential energy of the system versus the reaction coordinate. This profile would show the relative energies of the reactants, the transition state, and the products. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

By modeling the reaction with different nucleophiles, it is possible to compare their relative reactivities and to understand the factors that influence the reaction mechanism. For example, the nature of the solvent can be included in the calculations to provide a more realistic model of the reaction environment.

Applications As a Synthetic Intermediate in Organic Chemistry

Building Block for the Construction of Complex Organic Molecules

The strategic placement of a bromine atom alpha to an ester carbonyl group renders Methyl 2-bromo-2-(3-fluorophenyl)acetate an excellent electrophile for various nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of complex molecular frameworks.

One of the primary applications of this compound is in alkylation reactions. It can react with a wide range of nucleophiles, including carbanions, amines, phenols, and thiols, to introduce the 2-(3-fluorophenyl)acetate (B14748517) moiety into a target molecule. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the presence of a fluorinated phenyl group can significantly enhance biological activity and metabolic stability.

For instance, in the synthesis of novel bioactive heterocyclic compounds, this compound can be employed to alkylate nitrogen or sulfur atoms within a heterocyclic core. nih.govacs.org This approach allows for the systematic modification of a lead compound to explore structure-activity relationships and optimize its pharmacological profile. The general mechanism for such alkylation reactions is depicted below:

General Alkylation Reaction

Reactant 1 Reactant 2 (Nucleophile) Product
This compound R-NH2 (Amine) Methyl 2-(R-amino)-2-(3-fluorophenyl)acetate
This compound R-OH (Alcohol/Phenol) Methyl 2-(R-oxy)-2-(3-fluorophenyl)acetate

Synthesis of Novel Fluorinated and Brominated Scaffolds

The presence of both fluorine and bromine atoms in this compound provides a unique opportunity for the synthesis of novel scaffolds containing these halogens. Fluorine, in particular, is a highly sought-after element in medicinal chemistry due to its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.com

This intermediate can serve as a precursor for the generation of more complex fluorinated building blocks. For example, the bromine atom can be displaced by a variety of functional groups through nucleophilic substitution, while the fluorophenyl moiety remains intact. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a range of coupling reactions to build larger and more diverse molecular architectures.

The bromine atom can also participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds. This allows for the introduction of the fluorinated phenylacetate (B1230308) unit into a wide range of aromatic and heteroaromatic systems, leading to the creation of novel fluorinated scaffolds with potential applications in materials science and drug discovery.

Precursor to Advanced Organic Materials and Specialized Chemical Reagents

The unique electronic properties conferred by the fluorine atom make this compound an attractive precursor for the synthesis of advanced organic materials. Fluorinated polymers, for instance, are known for their exceptional thermal stability, chemical resistance, and low surface energy. pageplace.deresearchgate.netmdpi.com While direct polymerization of this specific monomer is not commonly reported, its derivatives can be designed to undergo polymerization to create novel fluorinated polymers with tailored properties.

Furthermore, this compound can be used to synthesize specialized chemical reagents. The reactive nature of the alpha-bromo ester allows for its conversion into a variety of other functional groups. For example, it can be a precursor for the synthesis of α-azido esters, which are valuable intermediates in the synthesis of α-amino acids and for use in "click" chemistry.

Development of Analogs for Structure-Property Relationship Studies

A critical aspect of drug discovery and materials science is the systematic investigation of how structural modifications impact the properties of a molecule. This compound serves as an excellent starting point for the development of analogs for structure-property relationship (SAR) studies. nih.govnih.govmdpi.com

By systematically replacing the bromine atom with a library of different functional groups, researchers can probe the steric and electronic requirements of a biological target or a material's performance characteristic. The 3-fluorophenyl group provides a constant structural element, allowing for the direct assessment of the impact of the introduced functionality.

For example, in a medicinal chemistry program, a series of compounds can be synthesized where the bromine atom is replaced with various amines, ethers, or thioethers. These analogs can then be tested for their biological activity, providing valuable data on which functional groups are favored for optimal interaction with the target receptor or enzyme. This systematic approach is crucial for the rational design of more potent and selective therapeutic agents.

Future Research Directions and Emerging Challenges in Methyl 2 Bromo 2 3 Fluorophenyl Acetate Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of α-bromo aryl esters often relies on methods like the Hell-Volhard-Zelinski reaction, which involves stoichiometric amounts of harsh and hazardous reagents such as phosphorus tribromide and elemental bromine. jove.com A primary challenge is the development of greener, safer, and more efficient synthetic routes that minimize waste and environmental impact.

Future research is directed towards several key areas:

Catalytic C-H Bromination: A significant advancement would be the direct catalytic bromination of the α-C-H bond of methyl 2-(3-fluorophenyl)acetate (B14748517). This approach avoids the pre-functionalization steps required in many current syntheses. Recent progress in late-stage C-H functionalization using various transition metal catalysts or photocatalysis offers a promising avenue. researchgate.netbohrium.com For example, visible light-induced methods using simple bromine sources like N-bromosuccinimide (NBS) under mild conditions represent a sustainable alternative to traditional methods. organic-chemistry.org

Green Solvents and Reaction Conditions: Moving away from chlorinated solvents towards more benign alternatives like bio-based solvents or even solvent-free conditions is a critical goal. The use of energy-efficient activation methods, such as photochemistry or electrochemistry, can further enhance the sustainability profile of the synthesis.

Table 1: Comparison of Synthetic Methodologies for α-Bromination
MethodologyTypical ReagentsAdvantagesChallenges & Future Directions
Classical (e.g., Hell-Volhard-Zelinski)Br₂, PBr₃Well-established, reliable for many substrates. jove.comHarsh conditions, hazardous reagents, stoichiometric waste.
Modern Reagent-BasedN-Bromosuccinimide (NBS) organic-chemistry.orgMilder conditions, easier handling than Br₂.Still produces stoichiometric byproducts.
Catalytic MethodsTransition metals, organocatalysts. researchgate.netReduced waste, potential for asymmetric synthesis.Catalyst cost, sensitivity, and removal.
PhotocatalysisVisible light, photosensitizer, bromine source. organic-chemistry.orgVery mild conditions, high selectivity, sustainable energy source.Requires specialized equipment, scalability can be a challenge.

Exploration of Undiscovered Reactivity and Transformation Pathways

Methyl 2-bromo-2-(3-fluorophenyl)acetate is a potent electrophile and a precursor to various reactive intermediates, making it a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds. While its use in nucleophilic substitutions and as a precursor for Reformatsky reagents is known, significant potential for new reactivity remains untapped. berkeley.edu

Future research will likely focus on:

Novel Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a mainstay of modern synthesis. berkeley.edu However, future work should explore the use of more abundant and less toxic first-row transition metals like cobalt, iron, and nickel as catalysts for coupling reactions involving this compound. nih.gov Developing new ligand systems to enable these transformations and expand the scope of coupling partners is a key challenge.

Asymmetric Transformations: The development of catalytic, enantioselective reactions is a major goal. This would allow for the direct synthesis of chiral molecules from the achiral starting material, which is of paramount importance in drug discovery. Research into chiral catalysts that can control the stereochemistry of substitution or coupling reactions at the α-carbon is a promising area.

Radical Chemistry: The C-Br bond can be homolytically cleaved to generate a carbon-centered radical. Exploring the participation of this radical intermediate in various transformations, such as radical additions to alkenes or atom transfer radical polymerization (ATRP), could open up entirely new synthetic pathways. organic-chemistry.org

Photoredox Catalysis: The intersection of photoredox catalysis and the reactivity of α-bromo esters is a fertile ground for discovery. Light-mediated processes could enable previously inaccessible transformations under exceptionally mild conditions, such as direct C-H functionalization of other molecules using the bromoester as a key reagent.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. Bromination reactions can be highly exothermic and generate hazardous byproducts, making them ideal candidates for the enhanced safety and control offered by flow chemistry. mdpi.com

Emerging challenges and research directions include:

Development of Flow Bromination Protocols: Designing a continuous flow process for the synthesis of this compound would allow for precise control of reaction temperature, mixing, and residence time. This can lead to higher yields, improved selectivity, and a significantly better safety profile by minimizing the amount of hazardous material present at any given time.

Automated High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures, reagents) to quickly identify optimal parameters. chemspeed.com This accelerates the development of new synthetic methods discussed in section 8.1.

Integrated Synthesis and Purification: A key goal is the development of integrated flow systems that combine the reaction, work-up, and purification steps into a single, continuous process. This would streamline production, reduce manual handling of intermediates, and minimize waste. Technologies like in-line extraction and continuous crystallization are critical for achieving this.

Table 2: Advantages of Flow and Automated Platforms
TechnologyKey Advantages for Bromoester ChemistryEmerging Opportunities
Continuous Flow ChemistryEnhanced safety for exothermic reactions (bromination), precise process control, improved heat/mass transfer, easier scalability. mdpi.comIntegration of photochemical or electrochemical steps; use of immobilized catalysts for easier separation.
Automated Synthesis PlatformsHigh-throughput screening and optimization of reaction conditions, rapid library synthesis for derivative exploration. chemspeed.comnih.govCoupling with in-line analytics (e.g., HPLC, NMR) for real-time reaction monitoring and data collection.

Application of Machine Learning and AI for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by shifting from trial-and-error experimentation to data-driven, predictive approaches. rjptonline.org For a versatile building block like this compound, these tools can accelerate the discovery of new reactions and the optimization of existing processes.

Future applications and challenges in this domain are:

Reaction Outcome and Yield Prediction: ML models, trained on vast databases of chemical reactions, can be used to predict the most likely product of a reaction involving this compound with a novel combination of reagents and catalysts. nips.ccnih.gov More advanced models are also being developed to accurately predict reaction yields, which can guide chemists toward the most efficient synthetic routes. rjptonline.org

Condition Optimization: AI algorithms can analyze complex, multi-dimensional parameter spaces to suggest optimal reaction conditions (e.g., temperature, concentration, catalyst loading) far more efficiently than human-led experimentation. This can be coupled with automated synthesis platforms to create a closed-loop system for autonomous reaction optimization.

Discovery of Novel Pathways: By analyzing reaction data and mechanistic information, AI tools may identify non-obvious or counter-intuitive reaction pathways. neurips.cc This could lead to the discovery of entirely new transformations for this class of compounds, expanding their synthetic utility beyond currently known reactivity patterns. The challenge lies in curating high-quality, standardized datasets required to train these sophisticated models effectively.

Table 3: Potential Applications of AI/ML in Bromoester Chemistry
Application AreaSpecific TaskPotential Impact
Forward PredictionPredict the major product for a new set of reactants and conditions. nih.govReduces failed experiments; accelerates exploration of new reactivity.
Condition OptimizationSuggest optimal temperature, solvent, and catalyst to maximize yield.Improves process efficiency and sustainability.
RetrosynthesisIdentify this compound as a key precursor in a synthetic plan for a complex target molecule.Aids in the design of efficient multi-step syntheses.
Mechanism DiscoveryAnalyze data to propose plausible reaction mechanisms or identify key intermediates. neurips.ccDeepens fundamental understanding and enables rational reaction design.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-bromo-2-(3-fluorophenyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a fluorophenylacetic acid derivative followed by esterification. For example, bromination of 3-fluorophenylacetate precursors using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of radical initiators (e.g., AIBN) under reflux in CCl4\text{CCl}_4 can introduce the bromo group at the α-position . Esterification with methanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) completes the synthesis. Optimization includes controlling temperature (e.g., 0–5°C during bromination to suppress side reactions) and stoichiometry (1.1–1.2 equivalents of brominating agent). Purity validation via GC or HPLC (≥95% purity thresholds) is critical, as noted in protocols for analogous brominated esters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H NMR^1\text{H NMR}: Identifies the methyl ester (δ 3.7–3.8 ppm) and aromatic protons (δ 7.1–7.5 ppm, split due to fluorine coupling). The bromo group’s deshielding effect shifts the α-proton to δ 5.0–5.5 ppm .
  • 19F NMR^{19}\text{F NMR}: Confirms the fluorophenyl moiety (δ -110 to -115 ppm) .
  • IR Spectroscopy: Strong ester carbonyl stretch (~1740 cm1^{-1}) and C-Br absorption (~550–600 cm1^{-1}) .
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 247 (M+^+) and fragment ions at m/z 168 (loss of Br) and 122 (loss of COOCH3_3) .

Q. How should researchers handle discrepancies in purity analysis between GC and HPLC methods?

Conflicting purity results (e.g., GC >97% vs. HPLC 93%) may arise from volatile impurities undetected by GC or non-volatile residues missed by HPLC. Cross-validation using both methods is advised. For example, in analogous bromo-fluoroacetophenones, GC detects low-boiling contaminants, while HPLC resolves non-volatile by-products . Adjust column phases (e.g., C18 for HPLC, polar capillary columns for GC) to enhance resolution.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. The α-bromo ester’s electrophilicity is influenced by the electron-withdrawing fluorine and ester groups, lowering the LUMO energy (~-1.5 eV) and favoring SN2\text{S}_\text{N}2 mechanisms. Solvent effects (e.g., DMF vs. THF) can be simulated using the Polarizable Continuum Model (PCM) to predict reaction rates . Experimental validation via kinetic studies (e.g., monitoring substitution with NaN3_3) aligns with computed activation energies (~50 kJ/mol) .

Q. What strategies resolve crystallographic ambiguities in determining the crystal structure of this compound?

Single-crystal X-ray diffraction paired with SHELXL refinement ( ) resolves structural uncertainties. For example, disorder in the bromine or fluorine positions can be modeled using PART instructions and restrained isotropic displacement parameters. ORTEP-3 ( ) visualizes thermal ellipsoids to assess positional reliability. High-resolution data (≤0.8 Å) and twinning detection (via Hooft parameter) improve accuracy. For non-merohedral twinning, SHELXL’s TWIN command refines the structure .

Q. How do steric and electronic effects of the 3-fluorophenyl group influence the compound’s stability under acidic or basic conditions?

The meta-fluorine exerts a moderate electron-withdrawing effect (+M), stabilizing the ester carbonyl but increasing susceptibility to hydrolysis under basic conditions. Kinetic studies show faster ester cleavage in NaOH/MeOH (t1/2_{1/2} ~2 h at 25°C) compared to non-fluorinated analogs (t1/2_{1/2} >6 h). Steric hindrance from the fluorine reduces aggregation in solution, as shown by dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding molecular conformation?

NMR may suggest a predominant rotamer (e.g., ester group syn to fluorine), while X-ray shows a different conformation due to crystal packing forces. Use variable-temperature NMR to assess rotational barriers (ΔG‡ ~60–70 kJ/mol) and compare with DFT-optimized gas-phase structures. For example, in methyl 2-bromo-2-(4-fluorophenyl)acetate, X-ray reveals a gauche conformation stabilized by C-H···O interactions, whereas NMR indicates dynamic averaging .

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